molecular formula C25H32O6 B119114 Betamethasone 9,11-Epoxide 17-Propionate CAS No. 79578-39-5

Betamethasone 9,11-Epoxide 17-Propionate

Cat. No. B119114
CAS RN: 79578-39-5
M. Wt: 428.5 g/mol
InChI Key: NBIYYIHMUGARAL-QYIVYLGBSA-N
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Description

Betamethasone 9,11-Epoxide 17-Propionate is a chemical compound with the formula C25H32O6 . It is a derivative of betamethasone .


Synthesis Analysis

The synthesis of betamethasone dipropionate, which is structurally similar to Betamethasone 9,11-Epoxide 17-Propionate, involves acid catalysis cyclization, selective hydrolysis, and 21-acylation .


Molecular Structure Analysis

The molecular formula of Betamethasone 9,11-Epoxide 17-Propionate is C25H32O6 . Its molecular weight is 428.5 g/mol . The IUPAC name for this compound is [(1S,2S,10S,11S,13S,14R,15S,17S)-14-(2-hydroxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] propanoate .


Physical And Chemical Properties Analysis

The physical and chemical properties of Betamethasone 9,11-Epoxide 17-Propionate include a molecular weight of 428.5 g/mol . The compound has a complex structure with multiple chiral centers .

Scientific Research Applications

Process Improvements for Synthesis

Betamethasone 9,11-Epoxide 17-Propionate, as a key intermediate in corticosteroid synthesis, has seen significant process improvements. A novel method involving PCl5-mediated regioselective dehydration and subsequent conversion to the desired epoxide dramatically increased yield and product quality. This advancement is crucial for manufacturing pharmaceutically important compounds like betamethasone and its derivatives, showcasing an evolution in corticosteroid production techniques (Fu, Tann, & Thiruvengadam, 2001).

Mechanistic Insights into Autooxidation

Research on betamethasone derivatives, including Betamethasone 9,11-Epoxide 17-Propionate, has shed light on the autooxidation mechanism under strong alkaline conditions. This understanding is pivotal for developing safer and more stable corticosteroid formulations, potentially leading to enhanced therapeutic outcomes with minimized degradation products (Li, Chen, Monteiro, & Rustum, 2009).

Analytical Detection in Cosmetic Products

The detection of undeclared betamethasone derivatives, including Betamethasone 9,11-Epoxide 17-Propionate, in cosmetics, highlights the need for stringent regulatory measures and reliable analytical methodologies. This research underscores the importance of accurate labeling and consumer safety in cosmetic products (Lee et al., 2009).

Anti-inflammatory Applications

The synthesis and evaluation of novel betamethasone analogs, including the 9,11-Epoxide 17-Propionate, have contributed to the development of anti-inflammatory agents with potentially reduced systemic absorption and side effects. These innovations in steroid chemistry could lead to safer, more effective treatments for conditions like psoriasis and eczema, offering alternatives with less atrophogenic activity (Avery et al., 1990).

Safety And Hazards

The safety data sheet for Betamethasone 9,11-Epoxide 17-Propionate suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

[(1S,2S,10S,11S,13S,14R,15S,17S)-14-(2-hydroxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O6/c1-5-21(29)31-24(19(28)13-26)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)25(17)20(30-25)12-23(18,24)4/h8-9,11,14,17-18,20,26H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,20-,22-,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIYYIHMUGARAL-QYIVYLGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628432
Record name (9beta,11beta,16beta)-21-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betamethasone 9,11-Epoxide 17-Propionate

CAS RN

79578-39-5
Record name Betamethasone 9,11-epoxide 17-propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079578395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9beta,11beta,16beta)-21-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETAMETHASONE 9,11-EPOXIDE 17-PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C7YPX71FQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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